molecular formula C15H11NO2 B8428076 2-(Aminomethyl)anthracene-9,10-dione

2-(Aminomethyl)anthracene-9,10-dione

Cat. No. B8428076
M. Wt: 237.25 g/mol
InChI Key: HTBVSSIRTUHJQP-UHFFFAOYSA-N
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Patent
US04849533

Procedure details

9.5 g of 2-azidomethylanthraquinone are dissolved in 100 ml of DMF, 1.0 g of platinum-on-charcoal catalyst (5% by weight of Pt) is added and hydrogenation is carried out with hydrogen for 15 minutes. The catalyst is filtered off, 200 ml of water are added to the filtrate and the mixture is filtered. The red crystals which have precipitated are recrystallised from dioxane. 6.5 g (70.01% of theory) of 2-aminomethylanthraquinone are obtained; melting point: 170°-78° C.
Name
2-azidomethylanthraquinone
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:18]=[CH:17][C:16]2[C:15](=[O:19])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:20])[C:7]=2[CH:6]=1)=[N+]=[N-].[H][H]>CN(C=O)C.[Pt]>[NH2:1][CH2:4][C:5]1[CH:18]=[CH:17][C:16]2[C:15](=[O:19])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:20])[C:7]=2[CH:6]=1

Inputs

Step One
Name
2-azidomethylanthraquinone
Quantity
9.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
ADDITION
Type
ADDITION
Details
200 ml of water are added to the filtrate
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The red crystals which have precipitated
CUSTOM
Type
CUSTOM
Details
are recrystallised from dioxane

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 70.01%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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